Cas no 1343069-08-8 (2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one)

2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one
- EN300-1461943
- AKOS012864974
- 1343069-08-8
- 4(3H)-Pyrimidinone, 2-(aminomethyl)-5-ethyl-6-hydroxy-
- 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C7H11N3O2/c1-2-4-6(11)9-5(3-8)10-7(4)12/h2-3,8H2,1H3,(H2,9,10,11,12)
- InChIKey: DWEAFJPYXZOSGZ-UHFFFAOYSA-N
- SMILES: OC1=C(C(NC(CN)=N1)=O)CC
計算された属性
- 精确分子量: 169.085126602g/mol
- 同位素质量: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 268
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- XLogP3: -1
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 11.49±0.50(Predicted)
2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461943-1.0g |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1461943-250mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 250mg |
$642.0 | 2023-09-29 | ||
Enamine | EN300-1461943-50mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 50mg |
$587.0 | 2023-09-29 | ||
Enamine | EN300-1461943-5000mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 5000mg |
$2028.0 | 2023-09-29 | ||
Enamine | EN300-1461943-500mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 500mg |
$671.0 | 2023-09-29 | ||
Enamine | EN300-1461943-1000mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 1000mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1461943-100mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1461943-10000mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 10000mg |
$3007.0 | 2023-09-29 | ||
Enamine | EN300-1461943-2500mg |
2-(aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one |
1343069-08-8 | 2500mg |
$1370.0 | 2023-09-29 |
2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Mei Zhou RSC Adv., 2016,6, 113322-113326
2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 1343069-08-8) and Its Emerging Applications in Chemical Biology
2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 1343069-08-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the dihydropyrimidine class, which is well-known for its role in pharmaceutical development. The presence of both amine and hydroxyl functional groups in its molecular structure makes it a versatile scaffold for further chemical modifications, enabling the synthesis of novel derivatives with enhanced biological properties.
The dihydropyrimidinone core of this compound is a key pharmacophore that has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. Recent advancements in medicinal chemistry have highlighted the importance of dihydropyrimidines in the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The amine group at the 2-position and the hydroxyl group at the 6-position provide multiple sites for chemical functionalization, allowing researchers to tailor the compound’s solubility, bioavailability, and binding affinity.
In recent years, 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one has been explored as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in signal transduction pathways. The 5-ethyl substituent enhances the compound’s metabolic stability while maintaining its biological activity, making it an attractive candidate for further development.
One of the most promising applications of this compound is in the field of antiviral research. The hydroxyl group at the 6-position has been shown to play a critical role in interfering with viral replication by inhibiting key enzymes such as polymerases. Preliminary studies have suggested that derivatives of 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one exhibit potent antiviral activity against a range of pathogens. These findings are particularly relevant in light of the ongoing global health challenges where novel antiviral agents are urgently needed.
The aminomethyl group at the 2-position offers another avenue for therapeutic intervention. By serving as a linker for further functionalization, this group allows the attachment of pharmacophores that can enhance binding interactions with biological targets. This flexibility has led to the development of novel drug candidates with improved pharmacokinetic profiles. Researchers have leveraged this property to design molecules that exhibit selective toxicity toward cancer cells while minimizing side effects on healthy tissues.
Recent computational studies have also shed light on the molecular interactions between 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one and its biological targets. These studies have identified key residues on the target proteins that mediate binding affinity and have provided insights into optimizing drug design. The integration of computational methods with experimental approaches has accelerated the discovery process and has led to more efficient development pipelines.
The synthesis of this compound has been refined through multi-step organic transformations, ensuring high yields and purity levels suitable for pharmaceutical applications. Advances in synthetic methodologies have enabled researchers to introduce various substituents at specific positions on the dihydropyrimidine ring, expanding the library of potential bioactive derivatives. This synthetic accessibility makes 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one a valuable building block for drug discovery programs.
Future research directions include exploring the use of this compound in combination therapies to enhance therapeutic outcomes. The ability to modulate multiple biological pathways simultaneously could lead to synergistic effects that improve treatment efficacy. Additionally, investigating its role in precision medicine approaches may uncover new applications tailored to individual patient profiles.
In conclusion, 2-(Aminomethyl)-5-ethyl-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 1343069-08-8) represents a promising candidate for further development in pharmaceuticals and biotechnology. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs.
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